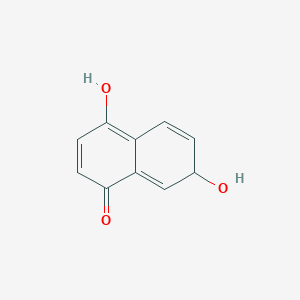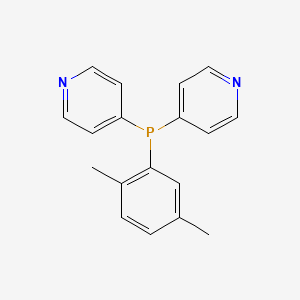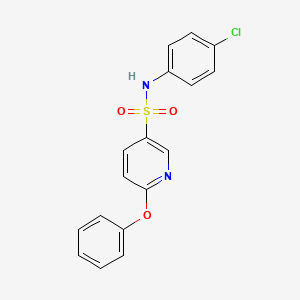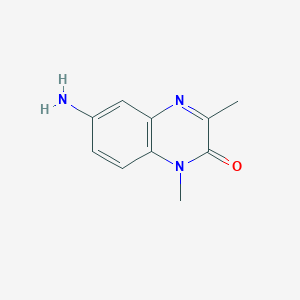![molecular formula C16H11NO2 B12595248 2-{4-[(Prop-2-yn-1-yl)oxy]phenyl}-1,3-benzoxazole CAS No. 648422-69-9](/img/structure/B12595248.png)
2-{4-[(Prop-2-yn-1-yl)oxy]phenyl}-1,3-benzoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{4-[(Prop-2-yn-1-yl)oxy]phenyl}-1,3-benzoxazole is a chemical compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring This specific compound is characterized by the presence of a prop-2-yn-1-yloxy group attached to the phenyl ring, which is further connected to the benzoxazole core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the reaction of o-aminophenol with 4-(prop-2-yn-1-yloxy)benzaldehyde under acidic conditions to form the desired benzoxazole derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-{4-[(Prop-2-yn-1-yl)oxy]phenyl}-1,3-benzoxazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The prop-2-yn-1-yloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
2-{4-[(Prop-2-yn-1-yl)oxy]phenyl}-1,3-benzoxazole has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-{4-[(Prop-2-yn-1-yl)oxy]phenyl}-1,3-benzoxazole involves its interaction with molecular targets through its functional groups. The prop-2-yn-1-yloxy group allows for covalent modification of biological targets under UV light, making it useful in photoaffinity labeling . The benzoxazole core can interact with various enzymes and receptors, influencing their activity and leading to specific biological effects .
Comparación Con Compuestos Similares
Similar Compounds
(4-(2-(2-Aminoethoxy)ethoxy)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone: This compound also contains a prop-2-yn-1-yloxy group and is used as a chemical probe.
4-(4-(Prop-2-yn-1-yloxy)benzoyl)benzoic acid: Another compound with a similar structure, used in chemical probe synthesis.
Uniqueness
2-{4-[(Prop-2-yn-1-yl)oxy]phenyl}-1,3-benzoxazole is unique due to its benzoxazole core, which provides specific chemical and biological properties not found in other similar compounds. Its ability to undergo photoaffinity labeling makes it particularly valuable in biological research .
Propiedades
Número CAS |
648422-69-9 |
|---|---|
Fórmula molecular |
C16H11NO2 |
Peso molecular |
249.26 g/mol |
Nombre IUPAC |
2-(4-prop-2-ynoxyphenyl)-1,3-benzoxazole |
InChI |
InChI=1S/C16H11NO2/c1-2-11-18-13-9-7-12(8-10-13)16-17-14-5-3-4-6-15(14)19-16/h1,3-10H,11H2 |
Clave InChI |
JBPKBCOEYWKMFR-UHFFFAOYSA-N |
SMILES canónico |
C#CCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[Hydroxy(3-phenylpropoxy)phosphoryl]methyl}pentanedioic acid](/img/structure/B12595168.png)



![2-{2-[4-(Octyloxy)phenoxy]ethoxy}ethane-1-thiol](/img/structure/B12595191.png)

![Quinoline, 2-chloro-3-[3-(4-chlorophenyl)-5-isoxazolyl]-7-methyl-](/img/structure/B12595205.png)


![Acetamide,2-[[2-(tert-butyl)-4-quinazolinyl]thio]-N-(5-methyl-3-isoxazolyl)-](/img/structure/B12595228.png)
![2-Butenamide,4-(dimethylamino)-N-[4-[[3,6-dioxo-4-(phenylmethoxy)-1,4-cyclohexadien-1-yl]amino]-7-ethoxy-6-quinazolinyl]-,(2E)-](/img/structure/B12595232.png)
![2-Hydroxy-N-{3-[2-(2-methoxyphenyl)ethoxy]phenyl}benzamide](/img/structure/B12595233.png)


